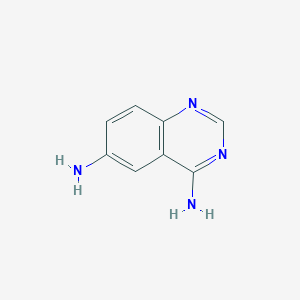

4,6-Quinazolinediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWDENXDCQXZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401020 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159382-23-7 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Quinazolinediamine: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-quinazolinediamine, a heterocyclic amine with significant potential in medicinal chemistry. We will delve into its chemical properties, structural features, synthesis, and its emerging role as a scaffold for kinase inhibitors in drug discovery.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant number of clinically approved drugs, particularly in oncology, are based on the 4-aminoquinazoline core, which serves as a crucial pharmacophore for kinase inhibition.[2] This guide will focus specifically on the 4,6-diamino substituted quinazoline, exploring the unique chemical characteristics and therapeutic opportunities presented by this arrangement.

Chemical Properties and Structure of this compound

Core Structure and Nomenclature

This compound is a bicyclic aromatic compound with the chemical formula C₈H₈N₄.[3] Its structure consists of a quinazoline core with amino groups substituted at positions 4 and 6.

Systematic IUPAC Name: Quinazoline-4,6-diamine[3]

Visualizing the Structure:

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide 2-Amino-5-nitrobenzonitrile is reacted with dimethylformamide-dimethyl acetal (DMF-DMA) in a suitable solvent such as toluene. The reaction mixture is heated to facilitate the formation of the formimidamide intermediate.

Step 2: Synthesis of N-Aryl-6-nitroquinazolin-4-amine The formimidamide intermediate is then treated with an appropriate aniline derivative in the presence of acetic acid at an elevated temperature (e.g., 120°C). This step leads to the cyclization and formation of the 6-nitroquinazoline ring system.

Step 3: Reduction of the Nitro Group to Afford this compound The final step involves the reduction of the nitro group at the 6-position to an amino group. A common method for this transformation is the use of iron powder in the presence of an ammonium chloride solution in a mixed solvent system like isopropyl alcohol and water, with heating. [4] Purification: The final product, this compound, can be purified using standard techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing and further derivatization.

Applications in Drug Development: A Focus on Kinase Inhibition

The 4-aminoquinazoline scaffold is a well-established pharmacophore for the development of kinase inhibitors. The amino group at the 4-position typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The addition of a second amino group at the 6-position, as in this compound, provides a valuable point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action as a Kinase Inhibitor

Derivatives of this compound are being investigated as inhibitors of several important cancer-related kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a cornerstone of many EGFR inhibitors. [1][5]* Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis. [6]* Src Family Kinases (e.g., c-Src): These non-receptor tyrosine kinases are often overactive in cancer, promoting cell proliferation and metastasis. [3] The binding mode of these inhibitors typically involves the quinazoline nitrogen (N1) acting as a hydrogen bond acceptor from a backbone NH group in the hinge region of the kinase. The amino group at the 4-position can also participate in hydrogen bonding interactions. The substituent at the 6-position can be modified to occupy and interact with specific pockets within the ATP-binding site, thereby influencing the inhibitor's potency and selectivity.

Caption: Simplified binding mode of a this compound derivative in a kinase active site.

Structure-Activity Relationship (SAR) Insights

The diamino substitution pattern of this compound offers two key points for chemical modification, allowing for a detailed exploration of the structure-activity relationship.

-

Substitution at the 4-Amino Group: Modification of this position can significantly impact hinge binding and overall potency. Small, hydrophobic groups are often favored.

-

Substitution at the 6-Amino Group: This position is often directed towards the solvent-exposed region of the ATP-binding site. Larger, more polar groups can be introduced here to improve solubility and other pharmacokinetic properties without negatively impacting potency.

Systematic modification of these positions allows for the fine-tuning of the inhibitor's profile to achieve the desired potency, selectivity, and drug-like properties.

Conclusion and Future Directions

This compound is a versatile and valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the presence of two modifiable amino groups make it an attractive starting point for the development of novel kinase inhibitors. The rich history of the 4-aminoquinazoline core in approved cancer therapies provides a strong foundation for the continued exploration of 4,6-diamino-substituted analogs. Future research will likely focus on the synthesis of diverse libraries of this compound derivatives and their screening against a broad panel of kinases to identify novel and selective inhibitors for a range of therapeutic indications.

References

[5]Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. [6]Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). National Center for Biotechnology Information. [3]this compound. (n.d.). PubChem. Retrieved from [Link] [1]Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information. [4]Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. 2 Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). ResearchGate.

Sources

- 1. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 2. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H8N4 | CID 4226615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel diaminoquinazolines with in vivo efficacy for beta-catenin/T-cell transcriptional factor 4 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 4,6-Quinazolinediamine Derivatives: Strategies and Methodologies for Drug Discovery

Abstract

The 4,6-quinazolinediamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel this compound derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven methodologies. By grounding the discussion in established reaction mechanisms and providing practical insights, this guide aims to empower researchers to design and execute robust synthetic strategies for the generation of diverse this compound libraries, accelerating the discovery of next-generation therapeutics.

Introduction: The Significance of the this compound Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Within this versatile family of compounds, the this compound scaffold has emerged as a particularly fruitful area of investigation, largely due to its role as a key pharmacophore in a number of targeted cancer therapies.[5] The amino group at the 4-position and a functionalizable amino group at the 6-position provide crucial points for molecular recognition and the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.[5]

This guide will focus on the two primary and most versatile synthetic approaches to construct the this compound core:

-

Route A: Synthesis via a 4-amino-6-nitroquinazoline intermediate followed by reduction.

-

Route B: Synthesis via nucleophilic aromatic substitution on a 4,6-dichloroquinazoline precursor.

Each route offers distinct advantages and challenges, and the choice of strategy will often depend on the desired substitution patterns and the availability of starting materials.

Synthetic Strategies and Mechanistic Considerations

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. This section will detail the key synthetic transformations, providing insights into the rationale for reagent selection and reaction conditions.

Route A: The Nitro-Amino Pathway

This widely employed strategy involves the initial construction of a 4-amino-6-nitroquinazoline, which serves as a stable and versatile intermediate. The nitro group can then be reduced to the corresponding amine in the final step or at a later stage of the synthesis.

A pivotal starting material for this route is 2-amino-5-nitrobenzonitrile. The synthesis typically proceeds through the formation of an amidine intermediate, followed by cyclization.

Caption: General workflow for the synthesis of this compound via a nitro-amino intermediate.

Step 1: Amidine Formation

The reaction of 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) is a common and efficient method to generate the corresponding N,N-dimethylformamidine intermediate.[6] This step proceeds via nucleophilic attack of the exocyclic amino group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol. The resulting amidine is more reactive towards cyclization than the starting aniline.

Step 2: Cyclization to form the 4-Amino-6-nitroquinazoline Core

The amidine intermediate is then reacted with a primary amine in a suitable solvent, often a high-boiling alcohol like isopropanol or n-butanol, under reflux conditions.[6] The reaction proceeds via a Dimroth rearrangement mechanism. The primary amine displaces the dimethylamino group of the amidine, and the newly formed intermediate undergoes intramolecular cyclization through the attack of the endocyclic nitrogen of the pyrimidine ring onto the nitrile carbon.

Step 3: Reduction of the Nitro Group

The final step in this pathway is the reduction of the nitro group at the 6-position to an amine. A variety of reducing agents can be employed, with the choice often depending on the presence of other reducible functional groups in the molecule. Common methods include:

-

Iron powder in the presence of an acid or ammonium chloride: This is a classic, cost-effective, and generally high-yielding method.[6]

-

Tin(II) chloride in ethanol or ethyl acetate: Another widely used and reliable method.

-

Catalytic hydrogenation (e.g., H₂, Pd/C): This method is very clean but may not be compatible with certain functional groups (e.g., alkenes, alkynes).

Route B: The Dichloro-Substitution Pathway

An alternative and equally powerful strategy involves the use of a 4,6-dichloroquinazoline precursor. This approach allows for the sequential or simultaneous introduction of different amino groups at the 4 and 6 positions, offering significant flexibility in generating diverse libraries of compounds.

The synthesis of the 4,6-dichloroquinazoline starting material is a critical first step.

Caption: General workflow for the synthesis of this compound via a dichloro-intermediate.

Step 1: Synthesis of the Quinazolinone Core

The synthesis often begins with a suitably substituted anthranilic acid, which is cyclized to form a quinazolinone. For instance, 2-amino-5-chlorobenzoic acid can be heated with formamide to yield 6-chloroquinazolin-4(3H)-one.

Step 2: Chlorination

The quinazolinone is then converted to the corresponding 4,6-dichloroquinazoline by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphorus oxychloride (POCl₃).[1] This step is crucial and often requires elevated temperatures.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The 4,6-dichloroquinazoline is now primed for nucleophilic aromatic substitution. The chlorine atom at the 4-position is generally more reactive than the one at the 6-position due to the electronic influence of the pyrimidine ring nitrogens.[7] This regioselectivity can be exploited to introduce different amines sequentially.

-

First Amination (at C4): The reaction with the first amine is typically carried out at or below room temperature in a suitable solvent like dioxane or isopropanol, often in the presence of a base such as diisopropylethylamine (DIPEA) to scavenge the HCl generated.[8]

-

Second Amination (at C6): The introduction of the second amino group at the less reactive 6-position usually requires more forcing conditions, such as higher temperatures.[7]

This stepwise approach is highly valuable for creating unsymmetrical 4,6-quinazolinediamines.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of this compound derivatives.

Protocol for Route A: Synthesis of a this compound via a Nitro-Amino Intermediate

Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide

-

To a solution of 2-amino-5-nitrobenzonitrile (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Synthesis of N⁴-Aryl-6-nitroquinazolin-4-amine

-

Suspend the amidine intermediate (1.0 eq) and the desired primary amine (1.1 eq) in 2-propanol.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature.

-

Collect the precipitated product by filtration, wash with cold 2-propanol, and dry under vacuum.

Step 3: Synthesis of N⁴-Arylquinazoline-4,6-diamine

-

To a suspension of the N⁴-Aryl-6-nitroquinazolin-4-amine (1.0 eq) in ethanol, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Route B: Synthesis of a this compound via a Dichloro-Intermediate

Step 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

-

A mixture of 2-amino-5-chlorobenzoic acid (1.0 eq) and formamide (10 eq) is heated at 180 °C for 4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 2: Synthesis of 4,6-Dichloroquinazoline

-

To a mixture of 6-chloroquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq), add a catalytic amount of DMF.

-

Heat the reaction mixture at reflux for 3-5 hours.

-

Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 6-Chloro-N-arylquinazolin-4-amine

-

Dissolve 4,6-dichloroquinazoline (1.0 eq) in 2-propanol.

-

Add the desired primary amine (1.0 eq) and diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the reaction at room temperature for 6-12 hours.

-

Collect the precipitated product by filtration, wash with cold 2-propanol, and dry.

Step 4: Synthesis of N⁴,N⁶-Diarylquinazoline-4,6-diamine

-

In a sealed tube, combine 6-chloro-N-arylquinazolin-4-amine (1.0 eq), the second primary amine (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a solvent like N,N-dimethylformamide (DMF).

-

Heat the mixture at 120-140 °C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitro Group Reduction

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Fe / NH₄Cl | Ethanol/Water | Reflux | 85-95 | Cost-effective, robust |

| SnCl₂·2H₂O | Ethanol | Reflux | 80-90 | Good for sensitive substrates |

| H₂, Pd/C | Methanol/THF | Room Temp. | 90-99 | Clean, but catalyst can be expensive |

Conclusion

The synthesis of novel this compound derivatives is a dynamic and evolving field, driven by the continued search for more effective and selective therapeutic agents. The two primary synthetic routes detailed in this guide—the nitro-amino pathway and the dichloro-substitution pathway—provide robust and flexible platforms for the generation of diverse compound libraries. A thorough understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction conditions, is essential for achieving high yields and purity. As our understanding of the structure-activity relationships of this compound derivatives continues to grow, the development of even more innovative and efficient synthetic methodologies is anticipated, further empowering the drug discovery process.

References

-

ResearchGate. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

- Google Patents. (2019).

-

Organic Chemistry Portal. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. [Link]

-

MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

-

MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

National Institutes of Health. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

DOI. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. [Link]

-

TSI Journals. (n.d.). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. [Link]

-

ResearchGate. (2021). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

-

Scientific Research Publishing. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

-

National Institutes of Health. (2018). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

-

ResearchGate. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline and.... [Link]

-

ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

ResearchGate. (2021). Synthetic route of quinazoline-2,4,6-triamine derivatives. [Link]

-

PubMed. (2010). Design and synthesis of novel diaminoquinazolines with in vivo efficacy for beta-catenin/T-cell transcriptional factor 4 pathway inhibition. [Link]

-

ACS Publications. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. [Link]

- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

-

National Institutes of Health. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

-

ResearchGate. (2021). Synthetic pathway for compounds 4–6. [Link]

-

ResearchGate. (2022). General routes of synthesis of quinazolin-4(3H)-one. [Link]

-

Chemistry Stack Exchange. (2016). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

The Biological Versatility of 4,6-Quinazolinediamine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and ability to be functionalized at various positions have made it a versatile scaffold for the development of a wide array of biologically active molecules.[1][2] Among the numerous quinazoline derivatives, the 4,6-quinazolinediamine series has emerged as a particularly promising class of compounds, demonstrating significant potential in therapeutic areas such as oncology and infectious diseases.

This technical guide provides an in-depth exploration of the biological activities of this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect, primarily achieved through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A significant number of this compound compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][4] In many cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor growth.[4]

This compound-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways.[3] Molecular docking studies have revealed that the quinazoline core often forms key hydrogen bonds with the hinge region of the kinase domain, while substituents at the 4- and 6-positions can be tailored to enhance potency and selectivity.[3]

Key Signaling Pathways Affected

The inhibition of EGFR by this compound compounds disrupts several critical downstream signaling cascades that are essential for tumor progression. These include:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[4]

-

The PI3K-Akt-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.[4]

-

The JAK-STAT Pathway: This pathway is involved in cell growth and the inflammatory response.[4]

By blocking these pathways, this compound derivatives can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Quantitative Data on Anticancer Activity

The anti-proliferative activity of this compound derivatives is typically evaluated against a panel of human cancer cell lines, and the results are expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

| Compound ID | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 7a | EGFR-TK | - | 0.061 | [3] |

| 7a | - | EKVX (Non-Small Cell Lung) | 0.37 | [3] |

| 7a | - | NCI-H322M (Non-Small Cell Lung) | 0.36 | [3] |

| 7a | - | A498 (Renal) | 0.46 | [3] |

| 7a | - | TK-10 (Renal) | 0.99 | [3] |

| 7a | - | MDA-MB-468 (Breast) | 1.096 | [3] |

Table 1: In vitro anticancer activity of a representative 6-ureido-anilinoquinazoline derivative (7a).[3]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the design of potent this compound-based EGFR inhibitors:

-

4-Anilino Group: The presence of a 4-anilino moiety is crucial for high-affinity binding to the EGFR kinase domain.

-

Substituents at the 6-Position: The introduction of various functional groups at the 6-position of the quinazoline ring can significantly modulate the compound's potency and pharmacokinetic properties. For instance, the incorporation of enamine ester or urea moieties has been shown to enhance EGFR-TK inhibitory activity.[3]

-

Substituents on the Anilino Ring: Modifications to the anilino ring can also impact activity and selectivity.

Antimicrobial and Anti-inflammatory Potential: An Emerging Area of Investigation

While the anticancer properties of this compound compounds are well-documented, their potential as antimicrobial and anti-inflammatory agents is an emerging area of research. The broader class of quinazoline and quinazolinone derivatives has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[5][6][7]

The antimicrobial activity of quinazoline derivatives is thought to arise from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[5] Similarly, the anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.

Further research is warranted to specifically investigate the antimicrobial and anti-inflammatory potential of this compound compounds and to elucidate their mechanisms of action in these contexts.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the biological activity of this compound compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells and determine the cell concentration using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to obtain the desired test concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.

Principle: The assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A decrease in kinase activity in the presence of the test compound indicates inhibition.

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the this compound compound in DMSO.

-

Dilute the recombinant EGFR kinase, the substrate (e.g., a synthetic peptide), and ATP to the desired concentrations in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the test compound or vehicle control to the wells of a 384-well plate.

-

Add the diluted EGFR kinase to the wells.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion and ADP Conversion:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

-

Luminescence Measurement:

-

Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

Clinical Development and Future Perspectives

While several quinazoline-based drugs, such as gefitinib and erlotinib, are approved for the treatment of cancer, the clinical development of compounds specifically from the this compound series is still in its early stages.[3] The promising preclinical data for many of these compounds suggest that they have the potential to be developed into next-generation targeted therapies.

Future research in this area should focus on:

-

Optimizing Potency and Selectivity: Further SAR studies are needed to design compounds with improved potency against specific kinase targets and greater selectivity over other kinases to minimize off-target effects.

-

Overcoming Drug Resistance: Investigating the efficacy of this compound derivatives against drug-resistant cancer cell lines is a critical area of research.

-

Exploring New Therapeutic Areas: A systematic evaluation of the antimicrobial and anti-inflammatory activities of this compound compounds could open up new avenues for their therapeutic application.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

Conclusion

The this compound scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents. Their well-established anticancer activity, primarily through the inhibition of EGFR and other kinases, combined with their emerging potential as antimicrobial and anti-inflammatory agents, makes them a focal point for future drug discovery efforts. The application of the detailed experimental protocols outlined in this guide will be instrumental in advancing our understanding of these versatile compounds and in translating their therapeutic potential into clinical reality.

References

-

Mowafy, S., Farag, N. A., & Abouzid, K. A. (2013). Design, synthesis and in vitro anti-proliferative activity of 4,6-quinazolinediamines as potent EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 61, 132–145. [Link]

-

AntBio. (2025). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. AntBio. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Creative Bioarray. [Link]

- Giri, R. S., Thaker, H. M., Giordano, T., et al. (2009). Design, synthesis and characterization of novel 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives as inhibitors of NF-κB and AP-1 mediated transcription activation and as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 17(5), 1944-1953.

- Gökhan-Kelekçi, N., Koyunoğlu, S., Yabanoğlu, S., et al. (2009). New quinazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 59(7), 367-374.

- Hassanzadeh, F., Jafari, E., & Hakimelahi, G. H. (2019). Synthesis and biological evaluation of new quinazolinone derivatives as anti-inflammatory and analgesic agents. Research in Pharmaceutical Sciences, 14(1), 35.

- Hour, M. J., Huang, L. J., Kuo, S. C., et al. (2000). 6-Alkylamino-and 2, 3-dihydro-3′-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 43(23), 4479-4487.

- Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2018). Quinazolines: An insight into the recent advancements in their biological activities. European Journal of Medicinal Chemistry, 157, 1094-1127.

- Bedi, P. M. S., Kumar, P., & Kumar, S. (2004). Synthesis and antibacterial activity of some new 2, 3-disubstituted 4 (3H)-quinazolinones. Acta Poloniae Pharmaceutica-Drug Research, 61(4), 285-289.

- Bouley, R., Kumar, G., Orner, B. P., et al. (2016). A quinazoline-based affinity probe for the stringent interrogation of the staphylococcal sortase A transpeptidase. Bioorganic & Medicinal Chemistry, 24(16), 3616-3622.

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 1-13. [Link]

- Eswaran, S., Adhikari, A. V., & Shetty, N. S. (2010). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1, 2, 4-triazole moiety. European Journal of Medicinal Chemistry, 45(8), 3374-3383.

- Hrast, M., Sosič, I., & Gobec, S. (2017). Recent advances in the development of quinazoline and quinazolinone based inhibitors of Mur ligases. European Journal of Medicinal Chemistry, 138, 110-123.

- Karaman, R., Dajani, K. K., Qtait, A., & Khamis, M. (2008). Prodrugs of 4 (3H)-quinazolinone-synthesis, in vitro and in vivo evaluation of N-hydroxymethyl, N-acetyl and N-benzoyl derivatives. Chemical Biology & Drug Design, 72(5), 411-421.

- Kshirsagar, U. A. (2015). Recent developments in the chemistry of quinazoline alkaloids. Organic & Biomolecular Chemistry, 13(37), 9536-9567.

- McKee, R. W., Thayer, S. A., & Doisy, E. A. (1947). The preparation of some derivatives of quinazoline. Journal of the American Chemical Society, 69(7), 1841-1842.

- Mishra, N. (2020). Quinazolines and quinazolinones as potential anticancer agents. In Studies in Natural Products Chemistry (Vol. 65, pp. 229-270). Elsevier.

- Patel, D. R., Desai, N. C., & Shah, D. O. (2017). Synthesis, antimicrobial and antitubercular activity of novel quinazoline derivatives. Medicinal Chemistry Research, 26(10), 2416-2426.

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research: IJPR, 13(4), 1147. [Link]

- Selvam, T. P., & Kumar, P. V. (2011). Synthesis and pharmacological evaluation of some novel quinazoline derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1832.

- Uckun, F. M., Pendergrass, S., & Venkatachalam, T. K. (2002). 4-(4′-Hydroxyphenyl) amino-6, 7-dimethoxyquinazoline: a novel inhibitor of protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 12(10), 1439-1442.

- Vijaychand, A., Kulkarni, S. D., & Murugan, K. (2011). Synthesis and anti-HIV activity of some novel quinazoline derivatives. Acta Poloniae Pharmaceutica-Drug Research, 68(2), 235-242.

- Witt, A. W., & Bergman, J. (2000). Recent developments in the field of quinazoline chemistry. Current Organic Chemistry, 4(2), 225-250.

- Wattanapiromsakul, C., Chuanasa, T., & Itharat, A. (2003). Antimalarial activity of quinazolinone alkaloids from Dichroa febrifuga Lour. Journal of Ethnopharmacology, 85(2-3), 207-211.

-

Asif, M. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(23), 8565. [Link]

-

Kumar, A., Sharma, S., Archana, et al. (2003). Some new 2,3,6-trisubstituted quinazolinones as potent anti-inflammatory, analgesic and COX-II inhibitors. Bioorganic & Medicinal Chemistry, 11(24), 5293-5299. [Link]

Sources

- 1. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Revisiting Clinical Trials Using EGFR Inhibitor-Based Regimens in Patients with Advanced Non-Small Cell Lung Cancer: A Retrospective Analysis of an MD Anderson Cancer Center Phase I Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antbioinc.com [antbioinc.com]

- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 6. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

The 4,6-Quinazolinediamine Scaffold: A Privileged Core in Modern Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] Among its various isomeric and substituted forms, the 4,6-quinazolinediamine core has emerged as a particularly fruitful framework for the design of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of the this compound scaffold, delving into its fundamental properties, strategic applications in drug discovery, and the intricate structure-activity relationships that govern its biological activity. We will explore its pivotal role in the development of targeted cancer therapies, with a special focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in tumor progression and angiogenesis. This document will serve as a detailed resource, complete with synthetic methodologies, biological evaluation protocols, and in-depth analysis of the molecular interactions that underpin the therapeutic success of this remarkable scaffold.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline, a fusion of a benzene ring and a pyrimidine ring, represents a versatile heterocyclic scaffold that has been extensively explored in drug discovery.[1][3] Its rigid structure and the presence of multiple nitrogen atoms provide a unique combination of hydrogen bonding capabilities and aromatic stacking interactions, making it an ideal anchor for binding to the ATP-binding pocket of various kinases. The quinazoline core is a key feature in several FDA-approved drugs, highlighting its clinical significance.[4][5]

The 4,6-disubstituted quinazoline framework, and specifically the this compound moiety, offers a strategic advantage for achieving high potency and selectivity. The amino group at the 4-position typically serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, while the substituent at the 6-position can be modified to exploit other pockets within the active site, thereby fine-tuning the inhibitor's profile.

The this compound Scaffold as a Kinase Inhibitor

The primary therapeutic application of this compound derivatives has been in the realm of oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of RTK activity is a common driver of cancer.

Targeting the Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of RTKs, including EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are frequently overexpressed or mutated in various cancers, such as non-small cell lung cancer (NSCLC) and breast cancer.[4][7] The this compound scaffold has been instrumental in the development of potent EGFR inhibitors.

A prime example is Afatinib (BIBW 2992) , an FDA-approved second-generation EGFR inhibitor.[7][8] Afatinib features a 4-anilino-6-aminoquinazoline core. The aniline moiety at the 4-position is crucial for its interaction with the ATP binding site of EGFR. What sets Afatinib apart is the presence of a reactive acrylamide group on the 6-amino substituent, which allows it to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.[7] This irreversible binding leads to sustained inhibition of the receptor's kinase activity.[7] Afatinib is effective against both wild-type EGFR and common activating mutations (e.g., exon 19 deletions or the L858R substitution), as well as some resistance mutations that render first-generation inhibitors ineffective.[7]

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by this compound-based inhibitors like Afatinib.

Caption: EGFR signaling pathway and inhibition by Afatinib.

Targeting the Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[9] The VEGFR family of RTKs, particularly VEGFR-2, are the primary mediators of VEGF-induced angiogenesis.[9] Consequently, inhibiting VEGFR signaling is a key strategy in cancer therapy. The versatile this compound scaffold has also been successfully adapted to target VEGFRs.

Derivatives of the quinazoline scaffold have shown potent inhibitory activity against VEGFR-2.[10][11] Modifications at the 4- and 6-positions of the quinazoline ring are crucial for achieving high affinity and selectivity for the VEGFR-2 kinase domain. For instance, the introduction of specific alkoxy groups at these positions can enhance binding to the ATP pocket of VEGFR-2.[10]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective this compound-based kinase inhibitors heavily relies on understanding the structure-activity relationships.

| Position | Substitution | Effect on Activity | Reference |

| 4-Position | Anilino or substituted anilino groups | Crucial for hinge region binding. Small, lipophilic, electron-withdrawing groups on the aniline ring (e.g., 3-bromo) often enhance potency against EGFR. | [12] |

| 6-Position | Amino or substituted amino groups | Provides a point for introducing functionalities to interact with other regions of the active site. Can be used to introduce covalent warheads (e.g., acrylamide in Afatinib) or groups that improve solubility and pharmacokinetic properties. | [13][14] |

| 7-Position | Methoxy or other small alkoxy groups | Generally, electron-donating groups at the 6- and 7-positions increase activity against EGFR. | [12][14] |

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A common and robust approach starts from substituted anthranilic acids.[15][16]

Representative Synthetic Protocol: Synthesis of a 4-Anilino-6-nitroquinazoline Intermediate

This protocol outlines a general method for the synthesis of a key intermediate in the preparation of many this compound-based inhibitors.

Step 1: Synthesis of 6-Nitro-4-oxo-3,4-dihydroquinazoline

-

To a stirred solution of 2-amino-5-nitrobenzoic acid in formamide, add a catalytic amount of sulfuric acid.

-

Heat the reaction mixture at 150°C for 4 hours.

-

Cool the mixture to room temperature, and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the product.

Step 2: Chlorination to 4-Chloro-6-nitroquinazoline

-

Suspend the 6-nitro-4-oxo-3,4-dihydroquinazoline in thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the crude product, which can be purified by column chromatography.

Step 3: Nucleophilic Substitution to form 4-Anilino-6-nitroquinazoline

-

Dissolve the 4-chloro-6-nitroquinazoline and the desired aniline derivative in isopropanol.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction to room temperature.

-

Collect the precipitated product by filtration, wash with isopropanol, and dry.

Step 4: Reduction of the Nitro Group

-

The nitro group at the 6-position can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or reduction with iron powder in acetic acid, to yield the 4-anilino-6-quinazolinediamine core.

Caption: General synthetic workflow for this compound.

Biological Evaluation

The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol describes a common method for determining the inhibitory potency of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the kinase and the test compound at various concentrations.

-

Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cells, assays such as the MTT or SRB assay are commonly employed. These assays measure the number of viable cells after treatment with the test compound.

Pharmacokinetics and Drug-like Properties

Beyond potent biological activity, successful drug candidates must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold can be modified to optimize these properties. For instance, the introduction of polar groups can improve solubility, while metabolic liabilities can be addressed by blocking sites of metabolism. For example, Afatinib is orally bioavailable and reaches maximum plasma concentration within 2 to 5 hours.[7] It is primarily excreted unchanged in the feces.[7]

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable core in the design of novel kinase inhibitors. While its success in targeting EGFR is well-established, ongoing research is exploring its potential against other kinase targets and in overcoming drug resistance. The emergence of resistance to existing therapies, such as the T790M mutation in EGFR, necessitates the development of next-generation inhibitors, and the this compound scaffold will undoubtedly play a crucial role in these endeavors.[4] Furthermore, the exploration of this scaffold for indications beyond oncology, such as inflammatory and neurodegenerative diseases, represents an exciting avenue for future research.

References

-

PubMed.

-

PubMed.

-

Guidechem.

-

National Center for Biotechnology Information.

-

ChemicalBook.

-

ResearchGate.

-

PubMed.

-

PubMed.

-

Semantic Scholar.

-

SyncSci Publishing.

-

ResearchGate.

-

National Center for Biotechnology Information.

-

MDPI.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

ResearchGate.

-

National Center for Biotechnology Information.

-

PubMed.

-

PubMed.

-

ResearchGate.

-

MDPI.

-

Royal Society of Chemistry.

-

National Center for Biotechnology Information.

-

Organic Chemistry Portal.

-

National Center for Biotechnology Information.

-

TSI Journals.

-

Scientific journals of the University of Benghazi.

-

PubMed.

-

National Center for Biotechnology Information.

-

National Center for Biotechnology Information.

-

National Center for Biotechnology Information.

-

PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Afatinib synthesis - chemicalbook [chemicalbook.com]

- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and in vitro anti-proliferative activity of 4,6-quinazolinediamines as potent EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 16. journals.uob.edu.ly [journals.uob.edu.ly]

Topic: Discovery of 4,6-Substituted-(diaphenylamino)quinazolines as c-Src Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a critical signaling node frequently deregulated in a multitude of human cancers.[1][2] Its over-activation is linked to the promotion of cell proliferation, survival, invasion, and angiogenesis, making it a compelling target for anticancer drug discovery.[1][3] This guide provides a detailed examination of the discovery and characterization of a potent class of c-Src inhibitors: 4,6-substituted-(diaphenylamino)quinazolines. We will explore the strategic rationale behind the quinazoline scaffold, delve into the structure-activity relationships (SAR) that govern inhibitory potency, and present comprehensive, field-proven protocols for the key biological assays used in their evaluation. This document is intended to serve as a technical resource, synthesizing published data with the practical insights required to guide further research and development in this promising area of oncology.

The Rationale for Targeting c-Src in Oncology

The Src family of kinases (SFKs), and c-Src in particular, function as crucial transducers of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) like EGFR and PDGFR, integrins, and G-protein coupled receptors.[1][3] In normal physiology, c-Src activity is tightly regulated. However, in many cancers, including those of the colon, breast, lung, and pancreas, its expression and/or activity are significantly elevated.[1]

This aberrant activation transforms c-Src into an oncogenic driver, promoting malignant phenotypes through several downstream signaling cascades:[2]

-

RAS-MAPK Pathway: Activation leads to increased cell proliferation.

-

PI3K-AKT-mTOR Pathway: Promotes cell survival and resistance to apoptosis.

-

FAK/Paxillin Pathway: Enhances cell migration, invasion, and metastasis by regulating focal adhesions and the cytoskeleton.[2][3][4]

The central role of c-Src in these fundamental cancer processes establishes it as a high-value therapeutic target.

In Vitro Biological Evaluation: Protocols and Data

c-Src Kinase Inhibition Assay

Causality and Principle: To directly measure the inhibitory effect of the compounds on the enzyme, a biochemical kinase assay is essential. This assay quantifies the phosphorylation of a specific substrate by the c-Src kinase. Many modern kits utilize a non-radioactive, ELISA-based, or fluorescence-based format for high-throughput screening. [5][6]The principle involves immobilizing a substrate, allowing the kinase reaction to proceed with ATP, and then detecting the phosphorylated product with a specific antibody, often linked to a reporter enzyme like HRP. [5][7] Detailed Protocol (ELISA-Based):

-

Plate Preparation: Use microplates pre-coated with a c-Src specific substrate (e.g., poly[Glu,Tyr]4:1). [5]2. Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in kinase assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no enzyme).

-

Enzyme Addition: Add diluted, purified recombinant c-Src enzyme to all wells except the background control.

-

Reaction Initiation: Start the kinase reaction by adding a solution containing a pre-determined concentration of ATP (e.g., 50 µM) to all wells. [7]5. Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Wash the wells to remove unreacted ATP and enzyme.

-

Add an anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

-

Incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add a chromogenic HRP substrate like TMB. [7]7. Data Acquisition: After a short incubation in the dark, add a stop solution (e.g., 1.25 N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader. [7]8. Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀ value using non-linear regression analysis.

-

Data Summary:

| Compound | c-Src Kinase IC₅₀ (nM) |

| Compound 15 | 27.3 |

| Control Inhibitor | Comparable Values |

| Table 1: In vitro inhibitory activity of the lead compound against c-Src kinase. Data sourced from Org Biomol Chem, 2013.[8] |

Cell Viability and Antiproliferation (MTT Assay)

Causality and Principle: A potent enzyme inhibitor must also demonstrate efficacy in a cellular context. The MTT assay is a robust, colorimetric method to assess cell viability. [9]It relies on the principle that metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

Detailed Protocol:

-

Cell Plating: Seed human cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) into 96-well plates at a pre-determined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL. [9]5. Formazan Formation: Incubate the plate for 4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [9]7. Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at ~570 nm. A reference wavelength of >650 nm can be used to reduce background noise. 8. Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Data Summary:

| Compound | A549 IC₅₀ (µM) | Other Cell Lines IC₅₀ (µM) |

| Compound 15 | 3.42 | 3.91 - 6.84 |

| Table 2: Antiproliferative activity of the lead compound against various human tumor cell lines. Data sourced from Org Biomol Chem, 2013.[8] |

Cellular Mechanism of Action (Western Blotting)

Causality and Principle: To confirm that the observed antiproliferative effects are due to the inhibition of the intended target, it is critical to measure the phosphorylation status of c-Src within the treated cells. Western blotting is the gold-standard technique for this purpose. [10]It allows for the separation of proteins by molecular weight and their subsequent detection using specific antibodies. By using an antibody that specifically recognizes c-Src phosphorylated at Tyr416 (the activation site), one can directly visualize the inhibitor's effect on the kinase's activity in a cellular environment. [11] Key Consideration: When detecting phosphoproteins, it is crucial to use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) in buffers, as the excess phosphate in PBS can interfere with the binding of phospho-specific antibodies. [10]Additionally, using Bovine Serum Albumin (BSA) as the blocking agent is often preferred over non-fat milk, as milk contains phosphoproteins (caseins) that can increase background noise.

Detailed Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of the inhibitor for a specified time. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [10]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Src or a loading control like GAPDH or β-actin.

Molecular Modeling

To understand the structural basis for the observed activity, molecular docking studies were performed. [8]These computational analyses explored how the 4,6-substituted-(diaphenylamino)quinazoline derivatives fit into the ATP-binding pocket of c-Src. The results indicated that the compounds adopt a binding mode similar to other known quinazoline inhibitors, with key hydrogen bonds and hydrophobic interactions stabilizing the inhibitor-kinase complex. This in silico data corroborates the SAR findings and provides a structural rationale for the high potency of compounds like compound 15 . [8]

Conclusion and Future Outlook

The 4,6-substituted-(diaphenylamino)quinazolines represent a promising class of c-Src kinase inhibitors. The lead compound, compound 15 , demonstrates potent enzymatic inhibition with an IC₅₀ of 27.3 nM and significant antiproliferative activity across multiple human cancer cell lines. [8]The well-defined structure-activity relationship, supported by molecular modeling, provides a clear path for future development.

Further research should focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics. Investigating their efficacy in in vivo tumor models will be the crucial next step in evaluating their potential as clinical candidates for cancer therapy.

References

-

Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

-

Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(44), 27296-27325. [Link]

-

Wikipedia contributors. (2024). Proto-oncogene tyrosine-protein kinase Src. Wikipedia, The Free Encyclopedia. [Link]

-

Kopetz, S., et al. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Clinical Cancer Research, 18(1), 45-52. [Link]

-

Abo-Ali, E. M., et al. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers, 15(24), 5899. [Link]

-

Falcone, I., et al. (2020). c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? Cancers, 12(6), 1547. [Link]

-

Zhu, H., et al. (2013). Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors. Organic & Biomolecular Chemistry, 11(48), 8375-8386. [Link]

-

Fizazi, K., et al. (2011). Src signaling pathways in prostate cancer. Cancer and Metastasis Reviews, 30(3-4), 595-602. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]

-

Fathi, E., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89. [Link]

-

Farooq, M., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 48. [Link]

-

Pijuan, J., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102711. [Link]

-

Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Creative BioMart. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(20), 7132. [Link]

-

Mahato, A. K., et al. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

-

Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6659. [Link]

-

ResearchGate. (n.d.). Western blot analysis of Src expression (Src) and phosphorylation... ResearchGate. [Link]

-

ResearchGate. (n.d.). Representative Western blot analysis of phosphorylated (p)-Src kinase... ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 639. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 107. [Link]

-

Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

-

Al-Hussain, S. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 967. [Link]

-

Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 753131. [Link]

-

Tang, C., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry, 157, 935-945. [Link]

-

Li, Y., et al. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Molecules, 25(11), 2530. [Link]

Sources

- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 8. Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. researchgate.net [researchgate.net]

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of 4,6-Quinazolinediamine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology. Its rigid structure provides a versatile framework for the design of potent and selective inhibitors of various protein kinases. Among the diverse quinazoline derivatives, the 4,6-quinazolinediamine core has proven to be a particularly fruitful starting point for the development of targeted cancer therapeutics. Marketed drugs such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), underscore the clinical significance of this chemical class.[1] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of this compound analogues, offering insights into the rational design of next-generation kinase inhibitors. We will dissect the key structural motifs and their influence on biological activity, supported by experimental data and mechanistic understanding.

The Core Pharmacophore: Unraveling the Essentials for Kinase Interaction

The foundational structure for many potent kinase inhibitors is the 4-anilinoquinazoline moiety.[2] This arrangement allows the quinazoline core to function as a scaffold, positioning the 4-anilino group to interact with the hinge region of the ATP-binding pocket of kinases, a critical interaction for inhibitory activity. The diamine nature of the this compound scaffold provides crucial points for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The general pharmacophoric group required for EGFR inhibitory activity is the 4-anilinoquinazoline with substitutions at the C-6 and/or C-7 positions.[3]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogues is exquisitely sensitive to the nature and position of substituents on both the quinazoline core and the 4-anilino ring. A systematic analysis of these substitutions is paramount for rational drug design. It has been established that the C-4, C-6, and C-7 positions in the quinazoline ring are appropriate sites for designing new tyrosine kinase inhibitors.[4]

The Critical Role of the 4-Anilino Moiety

The 4-anilino group is a cornerstone of the SAR for this class of compounds, directly engaging with the kinase hinge region.

-

Substitution Pattern: The presence of small, electron-withdrawing groups on the aniline ring is generally advantageous for antiproliferative activity.[3] For instance, 3-chloro-4-fluoroaniline and 3-ethylaniline have been identified as favorable substituents for potent EGFR inhibitory activity.[3]

-

Mechanism of Interaction: Molecular modeling studies have revealed that the binding interaction of potent anilinoquinazoline derivatives is often similar to that of established inhibitors like erlotinib.[3]

The Influence of Substituents at the 6-Position

The 6-position of the quinazoline ring offers a key vector for introducing side chains that can modulate potency, selectivity, and physicochemical properties.

-

Enhancing Potency: The introduction of a furan-2-yl group at the 6-position, coupled with a 4-aryl-amino substitution, has led to compounds with potent EGFR inhibitory activity (IC50 = 5.06 nM).[3]

-

Improving Solubility and Selectivity: In the development of dual FLT3/AURKA inhibitors, an alkoxy ether group (–OCH2CH2OCH3) at the 7-position was found to be essential for potent enzymatic inhibition and cellular anti-proliferative activity.[5] However, the strategic placement of substitutions is crucial. For example, an alkoxy side chain at both the 6- and 7-positions displayed similar FLT3/AURKA inhibitory activities to a compound with substitutions only at the 7-position, while an alkoxy side chain only at the 6-position resulted in a 10-fold decrease in FLT3 inhibitory activity.[5]

The Impact of Modifications at the 7-Position

The 7-position provides another critical handle for optimizing the pharmacological profile of this compound analogues.

-

Solubilizing Groups: The incorporation of solubilizing groups, such as those containing a methyl piperazine substituent at the 7-position, has been shown to yield high activity against various cancer cell lines.[3]

-

Essential for Dual Inhibition: As mentioned previously, the presence of an alkoxy ether group at the 7-position proved to be critical for achieving dual inhibition of FLT3 and AURKA kinases.[5]

Quantitative Structure-Activity Relationship (QSAR) Insights

The following table summarizes the impact of various substitutions on the biological activity of this compound analogues, drawing from several key studies.